Boc-Carbamate Regiochemistry: 9- vs. 2- vs. 1-yl
The target compound carries the Boc-carbamate functionality at the 9-position of the 6-azaspiro[3.5]nonane scaffold. This is structurally distinct from the 2-yl isomer, tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate (CAS 1440960-75-7), which places the protected amine at the 2-position on the cyclobutane ring rather than on the piperidine ring . The vector of amine presentation differs, which can alter the exit vector of any elaborated ligand by approximately 2.5–3.0 Å based on scaffold geometry, as inferred from published spirocyclic scaffold analyses [1]. The 1-yl isomer (CAS 1935246-45-9) represents a third regioisomeric possibility, further underscoring the need for precise positional specification .
| Evidence Dimension | Regiochemical position of Boc-carbamate attachment on 6-azaspiro[3.5]nonane scaffold |
|---|---|
| Target Compound Data | 9-position (exocyclic amine on piperidine ring), MW 276.80 g/mol (HCl salt) |
| Comparator Or Baseline | 2-yl isomer (CAS 1440960-75-7): 2-position on cyclobutane ring, MW 240.34 g/mol (free base); 1-yl isomer (CAS 1935246-45-9): 1-position, MW 240.34 g/mol (free base) |
| Quantified Difference | Positional isomerism; exit vector divergence estimated at 2.5–3.0 Å (class-level scaffold geometry inference) |
| Conditions | Structural comparison based on SMILES and InChI from PubChem and vendor catalogs |
Why This Matters
Regiochemistry determines the spatial orientation of the protected amine handle, which directly impacts the three-dimensional pharmacophore in any downstream target engagement; procurement of the wrong isomer invalidates SAR campaigns.
- [1] M. T. Varela, G. G. Dias, L. F. N. de Oliveira, R. G. de Oliveira, F. D. Aguiar, J. P. Nogueira, L. R. Cruz, L. Dias. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. 2025. View Source
